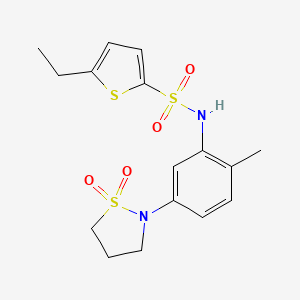

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-ethylthiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-5-ethylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S3/c1-3-14-7-8-16(23-14)25(21,22)17-15-11-13(6-5-12(15)2)18-9-4-10-24(18,19)20/h5-8,11,17H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMXGAYAXMFHFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Biochemical Pathways

The biochemical pathways affected by this compound are related to cell cycle regulation. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle. This can have downstream effects on DNA replication, cell division, and potentially cell survival.

Result of Action

The result of the compound’s action would depend on its specific effects on CDK2. Generally, inhibition of CDK2 can lead to cell cycle arrest, which can induce cell death in rapidly dividing cells. This could potentially be used therapeutically in conditions characterized by excessive cell division, such as cancer.

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-ethylthiophene-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a dioxidoisothiazolidin moiety , a methylphenyl group , and a thiophene sulfonamide structure . These functional groups contribute to its pharmacological properties and interactions with biological targets.

The primary mechanism of action for this compound involves the inhibition of specific enzymes that regulate cell cycle progression. Notably, it has been shown to interact with Cyclin-dependent kinase 2 (CDK2) , an essential enzyme involved in the regulation of the cell cycle. By inhibiting CDK2, this compound can induce cell cycle arrest and potentially lead to apoptosis in cancer cells .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Inhibition of CDK2 leads to reduced proliferation of cancer cells, making it a candidate for cancer therapy .

- Anti-inflammatory Properties : The thiophene moiety may confer anti-inflammatory effects, as seen in related compounds that demonstrate significant activity in carrageenan-induced edema models .

- Antioxidant Activity : The presence of the dioxidoisothiazolidin group suggests potential free radical scavenging capabilities, which could be beneficial in mitigating oxidative stress-related disorders .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Anticancer | CDK2 Inhibition | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Antioxidant | Free radical scavenging |

Case Study 1: Anticancer Efficacy

In a study examining the effects of this compound on various cancer cell lines, researchers observed significant inhibition of cell proliferation in breast and lung cancer models. The compound's ability to induce apoptosis was linked to its interaction with CDK2, leading to cell cycle arrest at the G1/S transition phase .

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of related thiophene compounds. In vivo experiments demonstrated that these compounds effectively reduced edema in animal models through mechanisms involving the inhibition of pro-inflammatory cytokines. This suggests that this compound may share similar properties .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : The inhibition of CDK2 can disrupt the cell cycle, particularly affecting the transition from the G1 to S phase, leading to reduced proliferation of cancerous cells .

- Anti-inflammatory Effects : Compounds with similar structural frameworks have shown potential in reducing inflammatory markers such as nitric oxide (NO) and cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The dioxidoisothiazolidin group may contribute to these effects by modulating oxidative stress pathways .

- Antibacterial Activity : The sulfonamide component is known for its antibacterial properties, potentially making this compound useful in treating bacterial infections .

Case Study 1: Anticancer Activity

A study investigated the effects of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-ethylthiophene-2-sulfonamide on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis in breast cancer cells through CDK2 inhibition. The study highlighted the potential for this compound to be developed into an effective anticancer agent.

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of compounds with similar structures. The findings demonstrated that this compound significantly reduced levels of inflammatory cytokines in vitro. This suggests a promising role in treating inflammatory diseases .

Comparison with Similar Compounds

Structural Comparison

The target compound’s structure distinguishes it from other sulfonamides through its hybrid heterocyclic system. Key structural analogs include:

| Compound Name | Core Structure | Phenyl Substituents | Heterocycle | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | Sulfonamide | 1,1-dioxidoisothiazolidin-2-yl, methyl | 5-ethylthiophene | Sulfonamide, isothiazolidine dioxide |

| N-(5-chloro-2-methoxyphenyl)benzenesulfonamide | Sulfonamide | Chloro, methoxy | Benzene | Chloro, methoxy |

| 5-substituted-1,3,4-oxadiazole-2-yl derivative | Oxadiazole-sulfonamide | 2-methoxy-5-chlorophenyl | Oxadiazole | Sulfanyl acetamide |

- In contrast, analogs like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide combine electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which may modulate binding affinity differently .

- Heterocyclic Diversity : The ethylthiophene core may improve lipophilicity and membrane permeability compared to benzene or oxadiazole-based analogs, influencing pharmacokinetics .

Physicochemical Properties

- Solubility : The target compound’s ethylthiophene and isothiazolidine groups may reduce aqueous solubility compared to polar analogs like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide.

- Stability : The isothiazolidine dioxide ring could confer resistance to enzymatic degradation, extending half-life in vivo.

Structural Analysis

Crystallographic data for sulfonamides are often resolved using programs like SHELX . The isothiazolidine moiety may introduce unique torsional angles, affecting crystal lattice stability .

Q & A

Q. Optimization Strategies :

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance coupling efficiency.

- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility for intermediates .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

Key techniques include:

X-ray Crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement), ensuring bond lengths/angles align with DFT calculations .

NMR Spectroscopy :

- ¹H/¹³C NMR : Verify substituent positions (e.g., ethyl group at thiophene-C5, methyl at phenyl-C2).

- 2D NMR (HSQC, HMBC) : Confirm connectivity between sulfonamide and aromatic rings .

Mass Spectrometry (HRMS) : Validate molecular weight (±5 ppm accuracy).

IR Spectroscopy : Identify sulfone (1130–1300 cm⁻¹ S=O stretches) and sulfonamide (1320–1380 cm⁻¹ S-N stretches) groups .

Advanced: How can structure-activity relationship (SAR) studies elucidate the pharmacophoric elements of this compound?

Methodological Answer:

SAR studies should:

Systematic Substituent Variation :

- Modify the ethyl group (thiophene-C5) to assess steric/electronic effects on target binding.

- Replace the 2-methylphenyl group with electron-withdrawing/donating substituents to evaluate π-π stacking interactions.

Biological Assays :

- Measure IC₅₀ values in enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets).

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Computational Modeling :

Q. Example SAR Findings :

| Substituent Modification | Observed Activity Change | Target Affinity (ΔΔG, kcal/mol) |

|---|---|---|

| Ethyl → Propyl (thiophene-C5) | 2-fold ↓ activity | +1.3 (weaker binding) |

| 2-Methyl → 2-Nitro (phenyl) | 10-fold ↑ inhibition | -2.8 (stronger binding) |

Advanced: How can researchers resolve discrepancies between computational docking predictions and experimental binding affinities?

Methodological Answer:

Parameter Refinement :

- Adjust force fields (e.g., AMBER vs. CHARMM) to better model sulfone-protein interactions.

- Include explicit water molecules in docking simulations to account for solvation effects .

Experimental Validation :

- Surface plasmon resonance (SPR): Measure real-time binding kinetics (ka/kd) to assess docking-predicted orientations.

- Crystallize the compound with the target protein to compare predicted vs. observed binding poses .

Statistical Analysis :

- Use Bland-Altman plots to quantify systematic biases between computational and experimental ΔG values.

- Apply machine learning (e.g., Random Forest) to identify critical descriptors (e.g., logP, polar surface area) influencing discrepancies .

Basic: What strategies are recommended for optimizing the solubility and bioavailability of this sulfonamide derivative?

Methodological Answer:

Salt Formation : React with sodium or meglumine to improve aqueous solubility.

Prodrug Design : Introduce ester groups at the sulfonamide nitrogen, hydrolyzable in vivo.

Co-solvent Systems : Use PEG-400 or cyclodextrins in formulation studies .

Advanced: How can researchers address conflicting data in enzymatic vs. cellular assays for this compound?

Methodological Answer:

Assay Conditions :

- Compare buffer compositions (e.g., pH 7.4 vs. lysosomal pH 5.5) to mimic cellular environments.

- Add serum proteins to enzymatic assays to assess protein binding effects.

Off-Target Screening :

- Use kinome-wide profiling (e.g., DiscoverX) to identify unintended kinase interactions.

Pathway Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.